3-(m-Tolyl)cyclopentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

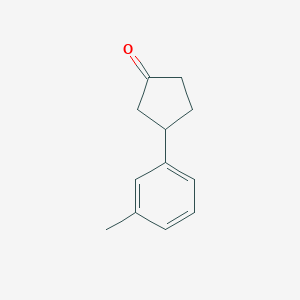

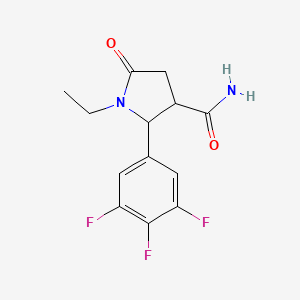

3-(m-Tolyl)cyclopentanone is a chemical compound with the molecular formula C12H14O . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of cyclopentanone derivatives like 3-(m-Tolyl)cyclopentanone can be achieved through various methods. One common method involves the oxidation of cyclopentanol . Another method involves the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 3-(m-Tolyl)cyclopentanone consists of a five-membered ring with a carbonyl (C=O) group attached . The InChI code for this compound is 1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 .Chemical Reactions Analysis

The reactions involving cyclopentanone derivatives are diverse. For instance, the Wittig reaction of cyclopentanone with phosphorus ylide has been studied theoretically . Another study discusses the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Physical And Chemical Properties Analysis

3-(m-Tolyl)cyclopentanone is a colorless to yellow liquid . The molecular weight of this compound is 174.24 . More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen

Synthesis of Anthraquinone-Linked Cyclopentanone Derivatives

“3-(m-Tolyl)cyclopentanone” can be used in the synthesis of new bioactive anthraquinone derivatives. These compounds are produced using the grindstone method and have been found to have remarkable antibacterial, tyrosinase inhibitory, antioxidant, and cytotoxic activities .

Antioxidant Activity

The synthesized anthraquinone-linked cyclopentanone derivatives, which include “3-(m-Tolyl)cyclopentanone”, have shown moderate antioxidant activities. This suggests that these compounds could potentially be used in the development of new antioxidant treatments .

Antibacterial Activity

The anthraquinone-linked cyclopentanone derivatives have also demonstrated antibacterial activities. This indicates that “3-(m-Tolyl)cyclopentanone” and its derivatives could be used in the development of new antibacterial agents .

Tyrosinase Inhibitory Activity

These compounds have shown remarkable tyrosinase inhibitory activities. Tyrosinase is an enzyme that is involved in the production of melanin, so these compounds could potentially be used in the treatment of conditions related to melanin overproduction, such as hyperpigmentation .

Cytotoxic Activity

The anthraquinone-linked cyclopentanone derivatives have shown cytotoxic activities. This suggests that “3-(m-Tolyl)cyclopentanone” could potentially be used in the development of new cancer treatments .

Production of High Value Chemicals

“3-(m-Tolyl)cyclopentanone” can be produced from the bio-based platform molecule furfural. The conversion process yields the high value chemical cyclopentanone, which has a variety of uses in the chemical industry .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRAAHWTNDHIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(m-Tolyl)cyclopentanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide](/img/structure/B2635706.png)

![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2635712.png)

![Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2635715.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)